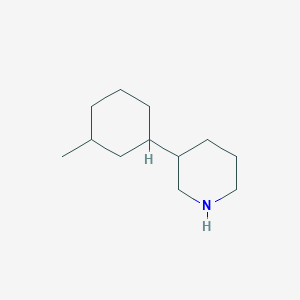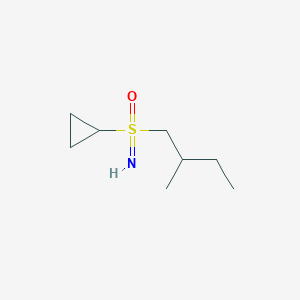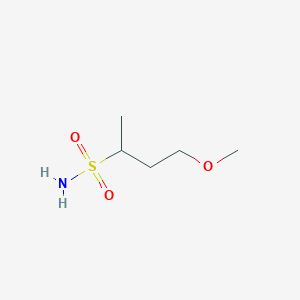
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Amino-3-(2-bromothiophen-3-yl)propan-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the amino and propanone groups. One common synthetic route includes:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst to yield 2-bromothiophene.
Formation of the Propanone Group: The 2-bromothiophene undergoes a Friedel-Crafts acylation reaction with acetyl chloride to form 2-bromo-3-acetylthiophene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Common reagents used in these reactions include bromine, acetyl chloride, ammonia, potassium permanganate, and lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(2-bromothiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromothiophene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one can be compared with other similar compounds, such as:
1-Amino-3-(2-chlorothiophen-3-yl)propan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-Amino-3-(2-methylthiophen-3-yl)propan-2-one: Contains a methyl group instead of a bromine atom.
1-Amino-3-(2-thiophen-3-yl)propan-2-one: Lacks the halogen substitution.
The uniqueness of this compound lies in its bromine substitution, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C7H8BrNOS |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
1-amino-3-(2-bromothiophen-3-yl)propan-2-one |
InChI |
InChI=1S/C7H8BrNOS/c8-7-5(1-2-11-7)3-6(10)4-9/h1-2H,3-4,9H2 |
Clé InChI |
UERQQCGRSWSVKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1CC(=O)CN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13200468.png)
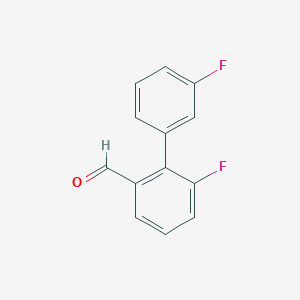
![(5R,6R)-6-[(1-Ethyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13200478.png)

![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13200486.png)

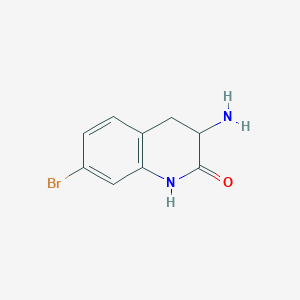

![N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine](/img/structure/B13200496.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B13200503.png)
